molecular formula C20H23F3N4O2 B2842708 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946230-97-3

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2842708
CAS RN: 946230-97-3
M. Wt: 408.425
InChI Key: DGHJWELAUBVZQT-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 946230-97-3. It is a dopamine D2 receptor partial agonist . It has been identified in the context of research into potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, it was observed that certain compounds increased phosphorylation of H2AX in MCF-7 cells comparable to that observed with Olaparib .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2- [4- (6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, a similar compound, has a molecular weight of 237.3 .

Scientific Research Applications

Synthesis and Anticancer Activities

  • Substituted pyrimidine-piperazine conjugates have been synthesized and evaluated for their potential in anticancer therapy. Compounds in this class demonstrated significant anti-proliferative activities against human breast cancer and human embryonic kidney cells. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential therapeutic applications in cancer treatment (Parveen et al., 2017).

Interaction with Cannabinoid Receptors

  • Certain piperazine derivatives, including those structurally similar to (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, have been studied for their interaction with cannabinoid receptors. These studies are important for understanding the molecular dynamics and potential therapeutic applications of these compounds (Shim et al., 2002).

Antibacterial Properties

  • A series of novel piperazine derivatives have shown significant antibacterial activities against various human pathogenic bacteria. This suggests potential applications of these compounds in the development of new antibacterial agents (Nagaraj et al., 2018).

Antimicrobial Activity

  • Derivatives of piperidin-1-yl methanone, which shares structural similarities with the compound , have demonstrated antimicrobial properties. This suggests the potential for these compounds to be developed into new antimicrobial agents (Ramudu et al., 2017).

Antileukemic Activity

  • Piperidine derivatives have been synthesized and shown to possess antiproliferative activity against human leukemia cells. This indicates potential applications in developing treatments for leukemia (Vinaya et al., 2011).

Thermal and Structural Studies

  • Piperidine derivatives have been subjected to thermal, optical, etching, and structural studies, providing valuable information about the physical and chemical properties of these compounds, which is essential for their application in various scientific fields (Karthik et al., 2021).

Analgesic and Antagonist Activities

  • Research on similar piperazine derivatives has focused on their role as antagonists and analgesics, indicating their potential use in pain management (Tsuno et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. They have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Safety information for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of research into similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties. These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13(2)29-18-12-17(24-14(3)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHJWELAUBVZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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